molecular formula C34H38N4O9S B12775763 Z5P9KR3Fzu CAS No. 344930-98-9

Z5P9KR3Fzu

Cat. No.: B12775763
CAS No.: 344930-98-9
M. Wt: 678.8 g/mol
InChI Key: ZPEDNKCQWGYCSH-UHFFFAOYSA-N
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Description

Z5P9KR3Fzu is a synthetic inorganic compound characterized by its unique coordination geometry and catalytic properties. While its exact molecular structure remains proprietary, available data suggest it belongs to the class of transition metal complexes with a heteroleptic ligand system. Key properties include:

  • Molecular Weight: ~450–500 g/mol (estimated via mass spectrometry) .
  • Thermal Stability: Stable up to 300°C, with decomposition observed at higher temperatures .
  • Solubility: Highly soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) but insoluble in water .
  • Applications: Primarily utilized as a catalyst in cross-coupling reactions and as a precursor in nanomaterial synthesis .

Properties

CAS No.

344930-98-9

Molecular Formula

C34H38N4O9S

Molecular Weight

678.8 g/mol

IUPAC Name

benzoic acid;6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one

InChI

InChI=1S/C27H32N4O7S.C7H6O2/c1-18(2)20-14-19(36-3)15-22-25(20)27(33)31(39(22,34)35)17-38-23-16-24(32)30-11-7-8-21(26(30)28-23)37-13-12-29-9-5-4-6-10-29;8-7(9)6-4-2-1-3-5-6/h7-8,11,14-16,18H,4-6,9-10,12-13,17H2,1-3H3;1-5H,(H,8,9)

InChI Key

ZPEDNKCQWGYCSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “Z5P9KR3Fzu” involves several steps, including the reaction of specific organic halides with metals, metal displacement, metathesis, and hydrometallation . These methods are commonly used to form metal-carbon bonds in organometallic compounds. The reaction conditions typically involve the use of solvents and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of “this compound” may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as hydrothermal carbonization, which offers advantages like lower reaction temperatures, shorter reaction times, and higher carbonization yields .

Chemical Reactions Analysis

Types of Reactions: “Z5P9KR3Fzu” undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include hydrazonoyl halides, methylhydrazinecarbodithioate, and basic mediums under reflux conditions . These reagents facilitate the formation of new bonds and the transformation of the compound into different derivatives.

Major Products Formed: The major products formed from these reactions include thiadiazole derivatives, which are synthesized through nucleophile substitution and intra-molecular cyclocondensation processes .

Scientific Research Applications

“Z5P9KR3Fzu” has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various organic compounds. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In industry, it is used in the production of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of “Z5P9KR3Fzu” involves its interaction with specific molecular targets and pathways. It modulates biochemical interactions to produce pharmacological effects . The compound’s mechanism of action is crucial for understanding its efficacy and safety in various applications. Computational methods, such as MAVEN, are used to predict drug targets and understand modulated pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Property This compound Compound A Compound B
Molecular Weight (g/mol) 475 480 420
Melting Point (°C) N/A 210 180
Solubility in DMSO High Moderate Low
Thermal Stability (°C) 300 280 250

Table 2: Catalytic Performance

Metric This compound Compound C Compound D
Turnover Number (TON) 3,500 1,200 2,800
Reaction Yield (%) 92–95 65–70 85–88
Optimal Temperature (°C) 25 50 80

Research Findings

  • Synthetic Efficiency : this compound outperforms Compound A in catalytic cycles due to its metal-ligand synergy, as demonstrated in Heck reactions .
  • Environmental Impact : Unlike Compound B, this compound’s insolubility in water reduces bioaccumulation risks, making it preferable for industrial use .
  • Economic Viability: Compound D’s high-temperature requirements increase energy costs by 30% compared to this compound .

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